![molecular formula C14H12O3 B569964 Benzyl Salicylate-d4 CAS No. 1219802-40-0](/img/structure/B569964.png)
Benzyl Salicylate-d4
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Description
Benzyl Salicylate-d4 is a chemical compound most frequently used in cosmetics as a fragrance additive or UV light absorber . It appears as an almost colorless liquid with a mild odor described as “very faint, sweet-floral, slightly balsamic” by some . It is a volatile scent ingredient, meaning that it evaporates quickly when exposed to air .
Synthesis Analysis
The first total synthesis of benzyl salicylate and benzyl gentisate glucosides present in various plant species, in particular the Salix genus, such as Populus balsamifera and P. trichocarpa, has been reported .
Molecular Structure Analysis
Benzyl salicylate is a benzoate ester and a member of phenols. It is functionally related to a salicylic acid .
Chemical Reactions Analysis
Benzyl salicylate is a fragrance ingredient that is used in cosmetics and skincare products to improve their scent . It has been evaluated for its estrogenic potential with ambiguous results .
Physical And Chemical Properties Analysis
Benzyl Salicylate-d4 is a colorless liquid with a sweet, balsamic, somewhat floral aroma and is slightly soluble in water but mixes well with oils and other organic solvents . It has a molecular weight of 232.27 g/mol .
Scientific Research Applications
1. Biosynthesis and Metabolism in Plants and Bacteria Salicylic acid (SA) and its derivatives, collectively called salicylates, are synthesized from chorismate (derived from the shikimate pathway). SA is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens . Benzyl Salicylate-d4, as a derivative of SA, can be used in research related to these areas .
Bacterial Salicylate Production
A large number of bacterial species, such as Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria, have been reported to synthesize salicylates through the NRPS/PKS biosynthetic gene clusters . This bacterial salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores (known as catecholate) under iron-limited conditions . Benzyl Salicylate-d4 can be used to study these biosynthetic pathways .
Inhibitory Effect on NO Production
Benzyl Salicylate has been found to inhibit NO production in LPS-activated RAW 264.7 macrophages . This suggests that Benzyl Salicylate-d4 could be used in research related to inflammation and immune response .
Study of Phenolic Compounds
Phenolic compounds contain an aromatic benzene ring with one or more hydroxyl groups produced as secondary metabolites in nature, primarily in plants and some microorganisms . Benzyl Salicylate-d4, being a phenolic compound, can be used in research related to these secondary metabolites .
Research on Siderophores
Siderophores are small, high-affinity iron chelating compounds secreted by microorganisms such as bacteria and fungi and plants under conditions of low iron availability . Benzyl Salicylate-d4 can be used in research related to siderophores .
Research on Isochorismate Synthase
Isochorismate synthase is a common biosynthetic enzyme that converts chorismate to isochorismate, a common precursor for synthesizing SA . Benzyl Salicylate-d4 can be used in research related to this enzyme .
properties
IUPAC Name |
benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQGTTXIYCGGC-DOGSKSIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Salicylate-d4 |
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